Noracetildenafil

Vue d'ensemble

Description

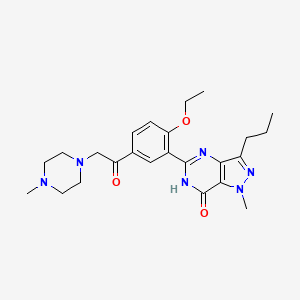

Noracetildenafil, also known as N-desmethylacetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally related to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in herbal products marketed for erectile dysfunction. The molecular formula of this compound is C24H32N6O3, and it has a molecular weight of 452.55 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Noracetildenafil involves multiple steps, starting from the basic pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the ethoxy and acetyl groups at specific positions on the phenyl ring.

N-methylation: This step involves the methylation of the nitrogen atom in the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines.

Major Products:

Hydroxylated derivatives: Formed through oxidation.

Reduced alcohols: Formed through reduction.

Substituted amides: Formed through nucleophilic substitution

Applications De Recherche Scientifique

Chemical and Biological Research

Noracetildenafil serves as a valuable building block in the synthesis of phosphodiesterase inhibitors. Its structural properties allow researchers to modify and develop new compounds that can target specific biological pathways.

- Synthesis of Phosphodiesterase Inhibitors : this compound is utilized in creating new phosphodiesterase type 5 inhibitors, which are crucial for enhancing the efficacy of treatments for erectile dysfunction and pulmonary arterial hypertension. The modification of its chemical structure can lead to compounds with improved pharmacological profiles.

- Cellular Signaling Studies : Research indicates that this compound affects cyclic guanosine monophosphate (cGMP) signaling pathways, which are vital for smooth muscle relaxation and vasodilation. Studies have shown that compounds inhibiting phosphodiesterase type 5 can lead to increased cGMP levels, promoting vascular health .

Treatment of Erectile Dysfunction

This compound is being investigated for its potential role in treating erectile dysfunction (ED). Similar to sildenafil, it acts as a phosphodiesterase type 5 inhibitor, which increases blood flow to the penis upon sexual stimulation.

- Efficacy in Clinical Trials : Preliminary studies suggest that this compound may show efficacy comparable to that of sildenafil in improving erectile function. Clinical trials are necessary to establish its safety and effectiveness in diverse populations .

Cardiovascular Health

Emerging research suggests that this compound could play a role in cardiovascular health by improving endothelial function and reducing blood pressure.

- Pulmonary Arterial Hypertension : Like sildenafil, this compound is being explored for its potential benefits in managing pulmonary arterial hypertension due to its vasodilatory effects .

Neuroprotective Properties

Recent studies have begun to explore the neuroprotective effects of sildenafil-related compounds, including this compound, particularly concerning neurodegenerative diseases like Alzheimer's.

- Mechanism of Action : Research indicates that phosphodiesterase type 5 inhibitors may lower neurotoxic tau proteins associated with Alzheimer's disease, potentially reducing the risk of developing this condition .

- Case Studies : A notable study analyzed insurance claims data and found a significant reduction in Alzheimer's diagnoses among patients using sildenafil, suggesting similar potential for this compound .

Broader Therapeutic Potential

The therapeutic applications of this compound extend beyond urogenital health:

- Cancer Research : There is ongoing investigation into the role of phosphodiesterase type 5 inhibitors in cancer treatment, as they may influence tumor growth and metastasis through modulation of cGMP pathways .

- Pregnancy Complications : Studies have indicated that sildenafil can improve outcomes in pregnancies complicated by conditions like fetal growth restriction and preeclampsia; similar investigations into this compound may yield promising results .

Data Table: Summary of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Chemical Synthesis | Building block for new phosphodiesterase inhibitors | Ongoing laboratory studies |

| Erectile Dysfunction | Potential treatment option with efficacy similar to sildenafil | Clinical trials needed |

| Cardiovascular Health | Investigated for effects on pulmonary arterial hypertension | Emerging research |

| Neuroprotection | Potential protective effects against neurodegenerative diseases | Preliminary studies ongoing |

| Cancer Treatment | Exploring interactions with tumor biology | Early-stage research |

| Pregnancy Complications | Possible benefits in fetal growth restriction and preeclampsia | Investigative studies |

Mécanisme D'action

Noracetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. Elevated cGMP levels result in the relaxation of smooth muscle cells and increased blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation .

Comparaison Avec Des Composés Similaires

Acetildenafil: Another analog with similar PDE5 inhibitory activity.

Comparison:

Sildenafil vs. Noracetildenafil: Both compounds inhibit PDE5, but this compound is often found as an adulterant in unregulated products.

Acetildenafil vs. This compound: Both are analogs of sildenafil, but this compound lacks the methyl group present in Acetildenafil.

Tadalafil vs. This compound: Tadalafil has a longer half-life and duration of action compared to this compound, making it more suitable for daily use

This compound’s unique structural modifications make it a compound of interest in both research and regulatory contexts, particularly due to its presence in adulterated products.

Activité Biologique

Noracetildenafil is a synthetic compound derived from acetildenafil, which is structurally similar to sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction (ED). This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, safety concerns, and relevant case studies.

This compound functions primarily as a PDE-5 inhibitor , which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The inhibition of PDE-5 prevents the breakdown of cGMP, enhancing the effects of nitric oxide (NO) during sexual stimulation. This results in vasodilation and improved blood flow to the penis, facilitating erection. The mechanism can be summarized as follows:

- Nitric Oxide Release : Sexual stimulation releases NO in the corpus cavernosum.

- cGMP Production : NO activates guanylate cyclase, converting GTP to cGMP.

- PDE-5 Inhibition : this compound inhibits PDE-5, preventing cGMP degradation.

- Vasodilation : Increased cGMP levels lead to smooth muscle relaxation and enhanced blood flow.

Pharmacological Properties

Research indicates that this compound retains significant PDE-5 inhibitory activity, comparable to other PDE inhibitors. The following table summarizes key pharmacological data:

| Compound | PDE-5 IC50 (nM) | Relative Potency | PDE-6 IC50 (nM) | Relative Potency |

|---|---|---|---|---|

| Sildenafil | 6.6 | 1 | 7.1 | 1 |

| Tadalafil | 5.0 | 0.70 | N/A | N/A |

| This compound | TBD | TBD | TBD | TBD |

Note: Data for this compound is limited and requires further research for precise values.

Safety and Toxicology

Despite its potential benefits, this compound poses safety concerns, particularly when used in unregulated products. A notable case involved a patient who suffered severe health complications after using a product containing this compound without proper medical guidance. The FDA has issued warnings regarding products like "Mojo Risen," which contain undeclared ingredients such as this compound that can interact dangerously with nitrates, leading to hypotension and other cardiovascular issues .

Case Study Overview

A case study reported an individual with a history of bipolar disorder who experienced severe side effects after using over-the-counter ED supplements containing this compound. The patient presented with neurological symptoms including hemiparesis and slurred speech after concurrent use of multiple ED products . This highlights the risks associated with unsupervised use of such compounds.

Research Findings

Recent studies have indicated that while this compound may exhibit similar biological activity to sildenafil, its exact pharmacokinetic profile remains poorly characterized due to limited research. The FDA's analysis confirmed its presence in illicit ED products, emphasizing the need for caution among consumers .

Health Risks Associated with Use

The following health risks have been associated with the use of this compound:

- Cardiovascular Events : Potential for severe hypotension when combined with nitrates.

- Neurological Effects : Reports of seizures and other neurological symptoms in users.

- Lack of Regulation : Many products containing this compound are sold without proper labeling or safety information.

Propriétés

IUPAC Name |

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652413 | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949091-38-7 | |

| Record name | Noracetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical methods are commonly employed to detect Nor-Acetildenafil in various products?

A1: Several sophisticated analytical techniques have proven effective in detecting and quantifying Nor-Acetildenafil. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a prominent method due to its high sensitivity and accuracy. [] This technique can identify Nor-Acetildenafil at concentrations as low as 5.0 ng/mL. [] Another widely used approach is liquid chromatography tandem mass spectrometry (LC-MS/MS), which offers the advantage of simultaneously detecting Nor-Acetildenafil alongside other Sildenafil analogs and related compounds. [] This method is particularly valuable when screening complex matrices like herbal preparations or beverages. []

Q2: How sensitive are these analytical methods in detecting Nor-Acetildenafil in different product types?

A2: The sensitivity of detection methods like LC-MS/MS can vary depending on the complexity of the sample matrix. For instance, research shows that in a coffee matrix, the limit of detection (LoD) for Nor-Acetildenafil ranged from 1.5 to 290 ng/mL. [] In contrast, within herbal matrices, the LoD was considerably lower, ranging from 1.2 to 10.1 ng/mL. [] This difference highlights the influence of matrix effects on the sensitivity of analytical techniques.

Q3: Beyond detection, is it possible to quantify Nor-Acetildenafil in these products?

A3: Yes, both HPLC-HRMS and LC-MS/MS are quantitative techniques, enabling researchers not only to detect the presence of Nor-Acetildenafil but also to determine its concentration within a sample. [, ] This quantitative aspect is crucial for assessing the potential health risks associated with consuming products adulterated with this compound, as dosage plays a significant role in toxicological considerations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.